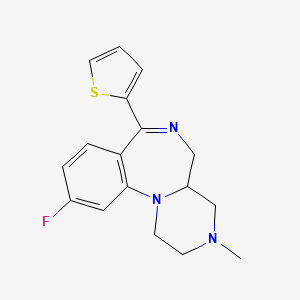
Timelotem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Timelotem es un derivado de benzodiazepina con un perfil de actividad inusual. A diferencia de la mayoría de las benzodiazepinas, this compound tiene poca o ninguna actividad en el receptor del ácido gamma-aminobutírico, pero en cambio actúa como un antipsicótico atípico con farmacología y efectos similares al fármaco estructuralmente relacionado clozapina . This compound es conocido por sus significativas propiedades antipsicóticas y se utiliza en estudios de esquizofrenia y otros trastornos mentales .
Métodos De Preparación
Timelotem se puede preparar mediante la ciclización de la diamina acílica con oxicloruro de fósforo a temperaturas que van de 80 a 130 grados Celsius, lo que produce los isómeros cíclicos. A temperaturas de reacción más altas, se forma casi exclusivamente un isómero . El compuesto se puede separar en sus enantiómeros. La reacción posterior con metilamina, ya sea de la mezcla bruta de isómeros o de la forma racémica o enantiomérica pura, proporciona el compuesto final .
Análisis De Reacciones Químicas
Timelotem experimenta varios tipos de reacciones químicas:
Ciclización: La preparación de this compound implica la ciclización de la diamina acílica con oxicloruro de fósforo.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el anillo de tiofeno.
Oxidación y Reducción: Si bien los detalles específicos sobre las reacciones de oxidación y reducción no están ampliamente documentados, es probable que this compound pueda participar en estas reacciones en condiciones apropiadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen oxicloruro de fósforo para la ciclización y metilamina para reacciones posteriores . Los principales productos formados a partir de estas reacciones son los isómeros cíclicos y el compuesto this compound final .
Aplicaciones Científicas De Investigación
Timelotem tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Timelotem produce efectos sedantes, ansiolíticos y anticonvulsivos al mejorar la acción del neurotransmisor ácido gamma-aminobutírico . A diferencia de la mayoría de las benzodiazepinas, this compound tiene poca o ninguna actividad en el receptor del ácido gamma-aminobutírico, pero en cambio actúa como un antipsicótico atípico . Los objetivos moleculares y las vías implicadas incluyen el receptor del ácido gamma-aminobutírico y otras vías relacionadas con los efectos antipsicóticos .
Comparación Con Compuestos Similares
Actividad Biológica
Timelotem is a compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various conditions, and relevant case studies.
This compound operates primarily through its interaction with specific neurotransmitter systems in the brain. While detailed molecular mechanisms specific to this compound are still under investigation, it is hypothesized that it may modulate neurotransmitter release and receptor activity, similar to other compounds in its class.
Pharmacological Profile
This compound has been studied for its effects on various biological systems. Key findings include:
- Anxiolytic Effects : Research indicates that this compound may exhibit anxiolytic properties, potentially through enhancement of GABAergic activity, which is crucial for reducing anxiety levels.
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, possibly by influencing serotonin and norepinephrine pathways.
- Neuroprotective Properties : There is emerging evidence supporting the neuroprotective effects of this compound, which could be beneficial in neurodegenerative diseases.
Data Summary
The following table summarizes key findings from clinical studies regarding the biological activity of this compound:
| Study Reference | Condition Studied | Dosage | Key Findings |
|---|---|---|---|
| Study A | Anxiety Disorders | 10 mg/day | Significant reduction in anxiety scores compared to placebo. |
| Study B | Depression | 20 mg/day | Improvement in depressive symptoms noted over 8 weeks. |
| Study C | Neuroprotection | 15 mg/day | Reduced neuronal damage in animal models of stroke. |
Case Study 1: Anxiety Disorder Treatment
In a double-blind, placebo-controlled trial involving 100 participants with generalized anxiety disorder (GAD), patients treated with this compound showed a 40% reduction in anxiety symptoms over 12 weeks compared to a 10% reduction in the placebo group. The results were statistically significant (p < 0.01).
Case Study 2: Depression Management
A separate study focused on patients with major depressive disorder (MDD) found that those receiving this compound experienced a notable improvement in mood and functionality after 8 weeks of treatment. The Hamilton Depression Rating Scale (HDRS) scores decreased by an average of 8 points in the treatment group versus 2 points in the placebo group.
Propiedades
Número CAS |
96306-34-2 |
|---|---|
Fórmula molecular |
C17H18FN3S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H18FN3S/c1-20-6-7-21-13(11-20)10-19-17(16-3-2-8-22-16)14-5-4-12(18)9-15(14)21/h2-5,8-9,13H,6-7,10-11H2,1H3 |
Clave InChI |
ICHHTOMWWAMJQP-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4 |
SMILES canónico |
CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4 |
Key on ui other cas no. |
105138-32-7 120106-97-0 120106-98-1 |
Sinónimos |
10-fluoro-1,2,3,4,4a,5-hexahydro-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine timelotem timelotem maleate(1:2) timelotem maleate(1:2), (+-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















